![molecular formula C25H26N2O4 B389716 N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide](/img/structure/B389716.png)
N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide: is a synthetic organic compound with a complex structure It is characterized by the presence of a naphthamide core, substituted with a dimethylphenyl group and a morpholinyl-oxoethoxy side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide typically involves multi-step organic reactions One common approach is to start with the naphthalene derivative, which undergoes nitration, reduction, and acylation to introduce the naphthamide group The dimethylphenyl group is then introduced through Friedel-Crafts alkylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl-oxoethoxy side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholinyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholinyl-oxoethoxy side chain is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}naphthalene-1-carboxamide: can be compared with other similar compounds, such as:
- N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acetamide
- N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}pyrazine-2-carboxamide
These compounds share structural similarities but differ in their core structures and substituents, leading to variations in their chemical properties and applications. The unique combination of the naphthamide core and the morpholinyl-oxoethoxy side chain in This compound makes it particularly interesting for research and development.
Eigenschaften
Molekularformel |
C25H26N2O4 |
|---|---|
Molekulargewicht |
418.5g/mol |
IUPAC-Name |
N-[3,5-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H26N2O4/c1-17-14-20(26-25(29)22-9-5-7-19-6-3-4-8-21(19)22)15-18(2)24(17)31-16-23(28)27-10-12-30-13-11-27/h3-9,14-15H,10-13,16H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
IGCZXEMIGXSVSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)NC(=O)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)NC(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-chloro-3-(trifluoromethyl)phenyl]imino-3-methyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389634.png)
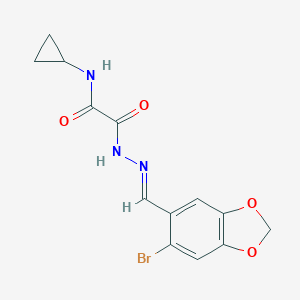
![(2Z)-N-(4-ethoxyphenyl)-3-ethyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389636.png)
![(2Z)-N-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B389637.png)
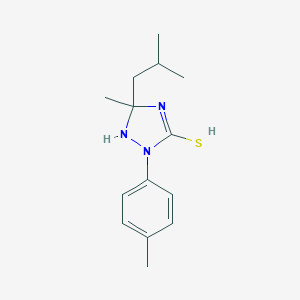
![Ethyl 3-[(4-bromophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate](/img/structure/B389639.png)
![ethyl 1-({3-[(4-methylbenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)-4-piperidinecarboxylate](/img/structure/B389643.png)
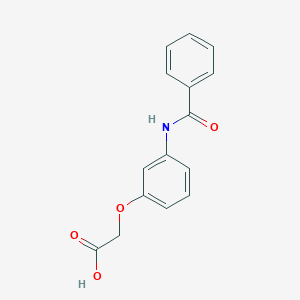
![6'-amino-5-chloro-2-oxo-3'-propylspiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B389645.png)
![1-(3,5-Dichlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B389646.png)
![5-{[2-Chloro-5-(methylthio)benzoyl]amino}-spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B389648.png)
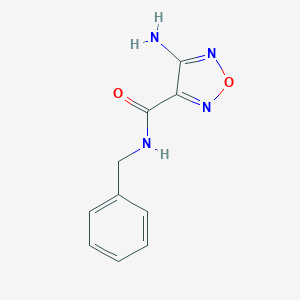
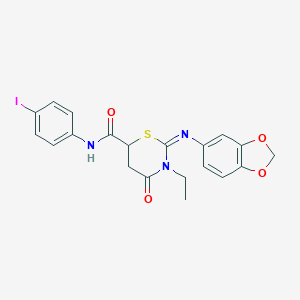
![(2E,5E)-3-CYCLOHEXYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B389656.png)
